2-[(4-Oxo-2-phenyl-4H-chromen-6-yl)oxy]-N-[3-(trifluoromethyl)phenyl]acetamide belongs to a class of compounds known as (4-phenylcoumarin)acetanilides. These compounds have been studied for their potential as acyl-CoA: cholesterol acyltransferase (ACAT) inhibitors. ACAT is an enzyme that plays a critical role in cholesterol esterification, a process linked to the development of atherosclerosis. Research on 2-[(4-oxo-2-phenyl-4H-chromen-6-yl)oxy]-N-[3-(trifluoromethyl)phenyl]acetamide focuses on its potential as an anti-atherosclerotic agent due to its strong inhibitory effect on ACAT.
The synthesis of 2-[(4-oxo-2-phenyl-4H-chromen-6-yl)oxy]-N-[3-(trifluoromethyl)phenyl]acetamide involves a multi-step process. A detailed description of the exact synthetic protocol and specific reaction conditions can be found in the publication by Miyamura et al. (2013). The synthesis leverages the structural framework of (4-phenylcoumarin)acetanilides and incorporates specific substituents to optimize its ACAT inhibitory activity and pharmacokinetic properties.
The molecular structure of 2-[(4-oxo-2-phenyl-4H-chromen-6-yl)oxy]-N-[3-(trifluoromethyl)phenyl]acetamide can be visualized through its chemical structure diagram, which is available in the publication by Miyamura et al. (2013). It comprises a 4-phenylcoumarin core linked to an acetanilide moiety through an ether linkage. Notably, the presence of a chlorine atom at position 7 and a methyl group at position 6 on the coumarin ring, along with the trifluoromethyl group on the phenyl ring of the acetanilide moiety, are critical structural features that contribute to its potent ACAT inhibitory activity.
2-[(4-Oxo-2-phenyl-4H-chromen-6-yl)oxy]-N-[3-(trifluoromethyl)phenyl]acetamide exerts its anti-atherosclerotic effects primarily through the inhibition of ACAT. By blocking ACAT activity, it prevents the esterification of cholesterol, thereby reducing the accumulation of cholesterol esters in arterial walls, a key process in the formation of atherosclerotic plaques.
2-[(4-Oxo-2-phenyl-4H-chromen-6-yl)oxy]-N-[3-(trifluoromethyl)phenyl]acetamide exhibits potent ACAT inhibitory activity with an IC50 value of 12 nM. In preclinical studies using apolipoprotein E knockout mice, a model of atherosclerosis, this compound demonstrated promising anti-atherosclerotic effects. It significantly reduced the size of atherosclerotic plaques, indicating its potential for the treatment of atherosclerosis.
CAS No.: 18465-19-5
CAS No.: 14681-59-5
CAS No.: 15575-14-1
CAS No.: 113834-91-6
CAS No.: 36678-05-4